
1,2-Hexadiene-5-yne
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Overview
Description
1,2-Hexadiene-5-yne is an organic compound characterized by the presence of both double and triple bonds within its molecular structure. This unique arrangement classifies it as a cumulated diene and an alkyne. The compound’s structure is represented as CH₂=C=CH-C≡CH. The presence of these multiple unsaturated bonds makes it a versatile molecule in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Hexadiene-5-yne can be synthesized through various methods. One common laboratory-scale preparation involves the reductive coupling of allyl chloride using magnesium. The reaction proceeds as follows: [ 2 \text{ClCH}_2\text{CH=CH}_2 + \text{Mg} \rightarrow (\text{CH}_2)_2(\text{CH=CH}_2)_2 + \text{MgCl}_2 ]
Industrial Production Methods: Industrial production methods for this compound typically involve catalytic processes. For example, the use of Re₂O₇ on alumina as a catalyst can facilitate the formation of the compound through olefin metathesis reactions .
Chemical Reactions Analysis
Types of Reactions: 1,2-Hexadiene-5-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation can convert the multiple bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the unsaturated carbon atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or nickel (Ni) are employed in hydrogenation reactions.
Substitution: Halogens (e.g., Br₂, Cl₂) and hydrogen halides (e.g., HBr, HCl) are typical reagents.
Major Products:
Oxidation: Epoxides, diols, and other oxygenated compounds.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
1,2-Hexadiene-5-yne has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other therapeutic agents.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,2-Hexadiene-5-yne in chemical reactions involves the interaction of its multiple unsaturated bonds with various reagents. For example, in electrophilic addition reactions, the compound can form carbocation intermediates that lead to the formation of addition products . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
1,5-Hexadiene: This compound has isolated double bonds and is less reactive compared to 1,2-Hexadiene-5-yne.
1,3-Hexadiene: It features conjugated double bonds, which provide different reactivity patterns.
1,5-Hexadien-3-yne: This compound has both double and triple bonds but in different positions, leading to distinct chemical properties.
Uniqueness: this compound is unique due to its cumulated diene structure, which imparts higher reactivity and versatility in chemical reactions. Its ability to participate in multiple types of reactions makes it a valuable compound in various fields of research and industry.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,2-Hexadiene-5-yne, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves alkyne functionalization and conjugated diene formation. Catalytic methods (e.g., palladium-mediated coupling) or photochemical approaches may be employed. Validate purity using gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). Structural confirmation requires 13C NMR (for sp-hybridized carbons) and infrared spectroscopy (IR) to identify triple bond stretches (~2100 cm−1) .
- Key Considerations : Solvent selection impacts reaction kinetics; inert atmospheres prevent oxidation. Document catalyst batch numbers and reaction times for reproducibility .
Q. How does this compound’s stability vary under different storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to varying temperatures (e.g., 4°C, 25°C, 40°C), humidity levels, and light exposure. Monitor degradation via UV-Vis spectroscopy (absorbance shifts) and 1H NMR for structural changes. Use kinetic modeling to predict shelf life .
- Key Considerations : Stabilizers like antioxidants (e.g., BHT) may be required. Report storage conditions in all publications to ensure reproducibility .
Q. What strategies are effective for retrieving and evaluating literature on this compound and its analogs?
- Methodological Answer : Use CAS Registry Number (if available) and synonyms (e.g., "1,2-diene-5-yne hexane") in databases like SciFinder, PubMed, and Reaxys. Filter results by publication type (peer-reviewed journals) and citation count to prioritize high-impact studies. Cross-reference patents for synthetic innovations but verify claims experimentally .
Advanced Research Questions
Q. How can computational modeling elucidate the reaction mechanisms involving this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations to map transition states and intermediates in cycloaddition or polymerization reactions. Compare computed vibrational spectra (IR, Raman) with experimental data to validate models. Use software like Gaussian or ORCA with basis sets (e.g., B3LYP/6-31G*) .
- Key Considerations : Solvent effects can be modeled via continuum solvation. Collaborate with computational chemists to interpret charge distribution and orbital interactions .
Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Replicate experiments under standardized conditions (e.g., controlled humidity, calibrated instruments). Use heteronuclear correlation spectroscopy (HSQC, HMBC) to resolve ambiguous NMR peaks. For conflicting mass spectrometry results, employ high-resolution MS (HRMS) and compare fragmentation patterns with databases .
- Key Considerations : Publish raw data and calibration curves to enable third-party verification .
Q. What experimental designs are suitable for studying the compound’s reactivity in Diels-Alder reactions?
- Methodological Answer : Design a kinetic study using varying dienophiles (electron-deficient vs. electron-rich) and monitor reaction rates via 1H NMR or in situ IR. Control variables include solvent polarity (e.g., toluene vs. DMF) and temperature. Use X-ray crystallography to confirm adduct stereochemistry .
- Key Considerations : Include negative controls (e.g., reactions without catalysts) to identify side pathways .
Q. Data Presentation and Reproducibility
- Tables : Include processed data (e.g., kinetic rate constants, spectral assignments) in the main text; raw datasets (e.g., NMR FIDs, chromatograms) should be archived in supplementary materials .
- Ethical Reporting : Disclose funding sources and potential conflicts of interest. Adhere to ICH guidelines for chemical safety documentation .
Properties
CAS No. |
33142-15-3 |
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Molecular Formula |
C6H6 |
Molecular Weight |
78.11 g/mol |
InChI |
InChI=1S/C6H6/c1-3-5-6-4-2/h1,6H,2,5H2 |
InChI Key |
BIFVSVOAVBNUKC-UHFFFAOYSA-N |
Canonical SMILES |
C=C=CCC#C |
Origin of Product |
United States |
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